3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane
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Overview
Description
3,9-Dioxapentacyclo[6400~2,7~0~4,11~0~5,10~]dodecane is a complex polycyclic compound with a unique structure that includes multiple rings and ether linkages
Preparation Methods
The synthesis of 3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane typically involves the [2+2] photocycloaddition of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates This reaction requires specific conditions, including the presence of light to initiate the cycloaddition process
Chemical Reactions Analysis
3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or alkanes .
Scientific Research Applications
This compound has shown potential in scientific research, particularly in the field of medicinal chemistry. It has been evaluated as a C2-symmetric HIV-1 protease inhibitor . The compound’s unique structure allows it to fit well into the active site of the HIV-1 protease, inhibiting its activity and potentially serving as a basis for new antiretroviral drugs. Additionally, its structural characteristics make it a valuable tool for studying molecular interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane as an HIV-1 protease inhibitor involves its binding to the active site of the enzyme. The compound’s C2-symmetric structure allows it to interact with the enzyme’s active site residues, forming hydrogen bonds and other interactions that inhibit the enzyme’s activity . This inhibition prevents the protease from processing viral proteins, thereby hindering viral replication.
Comparison with Similar Compounds
Similar compounds to 3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane include other polycyclic ethers and cage compounds, such as 4,10-Dioxapentacyclo[6.3.1.0~2,7~.0~3,5~.0~9,11~]dodecane These compounds share structural similarities but differ in the arrangement of their rings and functional groups The uniqueness of 3,9-Dioxapentacyclo[6400~2,7~0~4,11~
Properties
CAS No. |
259-78-9 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane |
InChI |
InChI=1S/C10H12O2/c1-3-7-5-2-6-9(11-7)4(1)10(6)12-8(3)5/h3-10H,1-2H2 |
InChI Key |
RFMVHAUTPRUSAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C4C2OC5C1C(C5C4)O3 |
Origin of Product |
United States |
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